molecular formula C20H18N2O4 B7786727 methyl (4Z)-2-methyl-5-oxo-4-[(4-phenoxyanilino)methylidene]-1H-pyrrole-3-carboxylate

methyl (4Z)-2-methyl-5-oxo-4-[(4-phenoxyanilino)methylidene]-1H-pyrrole-3-carboxylate

Cat. No.: B7786727
M. Wt: 350.4 g/mol
InChI Key: TUEFBTPCUWBSIO-ATVHPVEESA-N
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Description

The compound with the identifier “methyl (4Z)-2-methyl-5-oxo-4-[(4-phenoxyanilino)methylidene]-1H-pyrrole-3-carboxylate” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids to form peptide bonds.

Preparation Methods

Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The reaction is as follows: [ 4 \text{C₃H₄N₂} + \text{C(O)Cl₂} \rightarrow (\text{C₃H₃N₂})₂\text{CO} + 2 [\text{C₃H₃N₂H₂}]\text{Cl} ] The imidazole serves both as the nucleophile and the base in this reaction. The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions, including:

    Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide. [ (\text{C₃H₃N₂})₂\text{CO} + \text{H₂O} \rightarrow 2 \text{C₃H₄N₂} + \text{CO₂} ]

    Amide Formation: It is used to convert amines into amides.

    Ester Formation: It can convert alcohols into esters.

Common reagents used in these reactions include amines and alcohols. The major products formed are amides and esters .

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research, particularly in organic synthesis. Its applications include:

    Peptide Synthesis: It is used for the coupling of amino acids to form peptide bonds.

    Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds.

    Polymer Chemistry: It is used in the modification of polymers to introduce functional groups.

Mechanism of Action

The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. This activation is facilitated by the formation of a carbonyl-imidazole intermediate, which is more reactive than the original carboxylic acid .

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other carbonyl-activating agents such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it is unique in that it is less prone to side reactions and is easier to handle. Similar compounds include:

  • Dicyclohexylcarbodiimide
  • N,N’-Diisopropylcarbodiimide

These compounds also activate carboxylic acids but may have different reactivity profiles and handling requirements .

Properties

IUPAC Name

methyl (4Z)-2-methyl-5-oxo-4-[(4-phenoxyanilino)methylidene]-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13-18(20(24)25-2)17(19(23)22-13)12-21-14-8-10-16(11-9-14)26-15-6-4-3-5-7-15/h3-12,21H,1-2H3,(H,22,23)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEFBTPCUWBSIO-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CNC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/NC2=CC=C(C=C2)OC3=CC=CC=C3)/C(=O)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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